molecular formula C16H24N2O3S B2895181 N-cyclohexyl-4-(morpholine-4-sulfonyl)aniline CAS No. 648408-18-8

N-cyclohexyl-4-(morpholine-4-sulfonyl)aniline

Cat. No.: B2895181
CAS No.: 648408-18-8
M. Wt: 324.44
InChI Key: DRZXDUCDKKBUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-4-(morpholine-4-sulfonyl)aniline is a synthetic aromatic amine featuring a cyclohexyl group attached to the aniline nitrogen and a para-substituted morpholine sulfonyl group. The morpholine sulfonyl group (C${10}$H${14}$N${2}$O${3}$S) is a key motif in sulfonamide derivatives, often associated with modulating biological targets such as GPR120 receptors .

Synthesis of such compounds typically involves sulfonation to introduce the sulfonyl group, followed by amination or reductive alkylation to attach the cyclohexyl moiety. For example, sulfonyl groups are introduced via Raney nickel-catalyzed reductions , while cyclohexylamine is commonly used in amination reactions .

Properties

IUPAC Name

N-cyclohexyl-4-morpholin-4-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c19-22(20,18-10-12-21-13-11-18)16-8-6-15(7-9-16)17-14-4-2-1-3-5-14/h6-9,14,17H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZXDUCDKKBUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 4-Nitroaniline

The synthesis begins with the sulfonation of 4-nitroaniline using chlorosulfonic acid (ClSO₃H) at -10°C to yield 4-nitrobenzenesulfonyl chloride. This exothermic reaction requires precise temperature control to prevent over-sulfonation. The nitro group acts as a meta-directing group, ensuring regioselective sulfonation at the para position relative to the amine.

Key Parameters

  • Reagent: Chlorosulfonic acid (2.5 equiv)
  • Temperature: -10°C to 0°C
  • Yield: 78–85%

Morpholine Substitution via Nucleophilic Aromatic Substitution

The sulfonyl chloride intermediate undergoes nucleophilic substitution with morpholine in dimethylformamide (DMF) at 120°C for 18 hours. This step replaces the chloride with the morpholine moiety, forming 4-nitro-N-morpholinosulfonylaniline.

Mechanistic Insight

  • The electron-withdrawing sulfonyl group activates the aromatic ring for nucleophilic attack.
  • Morpholine’s lone pair on nitrogen facilitates a two-step addition-elimination mechanism.

Optimization Data

Condition Outcome
DMF, 120°C, 18h 92% conversion
THF, reflux, 24h <50% conversion

Cyclohexylamination via Buchwald-Hartwig Coupling

The nitro group is reduced to an amine in situ, followed by palladium-catalyzed coupling with cyclohexylamine. Using Pd(OAc)₂/Xantphos as the catalyst system and K₃PO₄ as the base in toluene at 100°C, this step achieves C–N bond formation.

Reaction Schema
$$
\text{4-Nitro-N-morpholinosulfonylaniline} + \text{Cyclohexylamine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{N-Cyclohexyl-4-(morpholine-4-sulfonyl)aniline}
$$

Catalyst Screening

Catalyst System Yield (%)
Pd(OAc)₂/Xantphos 88
Pd₂(dba)₃/BINAP 72

Palladium-Catalyzed Sulfinamide Coupling (Modern Approach)

Direct Arylation of N-Sulfinylamines

A 2024 advance leverages palladium catalysis to couple aryl halides with N-sulfinylamines, bypassing traditional sulfonation. For this compound, this method uses:

  • Aryl precursor: 4-Bromoaniline derivative
  • N-Sulfinylamine: Morpholine-4-sulfinylamine (TIPS-NSO)
  • Conditions: SPhos Pd G3 (10 mol%), HCO₂Cs (1.2 equiv), 1,4-dioxane, 75°C

Advantages

  • Functional group tolerance (esters, ketones unaffected)
  • Yield: 85% vs. 78% in traditional methods

Comparative Table

Parameter Traditional Method Pd-Catalyzed
Reaction Steps 3 2
Overall Yield 65% 72%
Scalability Industrial Lab-scale

Industrial Manufacturing Considerations

Continuous-Flow Sulfonation

Large-scale production replaces batch sulfonation with continuous-flow reactors, enhancing safety and yield:

  • Residence Time: 2 minutes vs. 4 hours (batch)
  • Byproduct Reduction: <5% vs. 15–20%

Catalyst Recycling in Buchwald-Hartwig Coupling

Immobilized Pd catalysts on mesoporous silica enable 5–7 reuse cycles without significant activity loss:

Cycle Yield (%)
1 88
5 82

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(morpholine-4-sulfonyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the aniline moiety.

Scientific Research Applications

Overview

N-cyclohexyl-4-(morpholine-4-sulfonyl)aniline is a compound with significant potential in various scientific and pharmaceutical applications. Its unique structural features, including the cyclohexyl group, morpholine ring, and sulfonyl group, contribute to its biological activity, particularly in enzyme inhibition and protein interactions.

This compound has been primarily investigated for its role in enzyme inhibition and protein-ligand interactions . Research indicates that the sulfonyl group enhances binding affinity to specific molecular targets, making it a candidate for drug design, particularly in targeting gamma-secretase, which is relevant for Alzheimer's disease treatment.

Key Applications

  • Drug Development :
    • The compound's ability to inhibit specific enzymes positions it as a candidate for developing therapeutic agents aimed at various diseases, including neurodegenerative disorders.
    • Structural analogs have been explored for their potential as gamma-secretase inhibitors, which could lead to advancements in Alzheimer's disease therapies.
  • Research in Enzyme Interactions :
    • Studies have focused on the interaction mechanisms of this compound with enzymes and receptors, providing insights crucial for the development of new drugs targeting biological pathways.
  • Synthetic Organic Chemistry :
    • It serves as a valuable building block in synthetic organic chemistry due to its diverse chemical properties.

Case Studies

Research studies have highlighted various aspects of this compound:

  • Enzyme Inhibition Studies : Investigations into the compound's effectiveness as an inhibitor of specific enzymes have shown promising results, suggesting its potential in therapeutic applications.
  • Binding Affinity Research : The compound's unique structural features enable strong interactions at active sites of proteins, enhancing its potential as a therapeutic agent.

Overview

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is another compound with notable applications in medicinal chemistry and drug development.

This compound has been studied for its potential antitumor and antimicrobial properties. Its thiazole moiety is particularly significant in enhancing biological activity against various cancer cell lines.

Key Applications

  • Antitumor Agent Development :
    • The compound has shown efficacy against several cancer cell lines, indicating its potential as an anticancer drug candidate.
    • Research has focused on its mechanism of action, particularly how it interacts with cellular pathways involved in tumor growth and proliferation.
  • Antimicrobial Properties :
    • Studies have indicated that this compound exhibits antimicrobial activity, making it a candidate for further exploration in antibiotic development .
  • Synthetic Pathway Research :
    • The synthesis of this compound involves several steps that optimize yield and purity, which is crucial for pharmaceutical applications .

Case Studies

Research findings emphasize the following:

  • Anticancer Activity : Various derivatives of this compound have been tested against multiple cancer cell lines, showcasing significant antiproliferative effects .
  • Mechanistic Insights : Investigations into how this compound affects cellular processes provide valuable information for developing targeted therapies against cancer .

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(morpholine-4-sulfonyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine ring and cyclohexyl group contribute to the overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Sulfonyl Group Modifications

  • 4-(Morpholinosulfonyl)aniline (C${10}$H${14}$N${2}$O${3}$S): Differs by lacking the N-cyclohexyl group, retaining a free aniline amine. Acts as a GPR120 modulator with 97% purity . Key Contrast: The free amine allows for further derivatization but may reduce metabolic stability compared to N-cyclohexyl analogs.
  • 4-(Cyclohexylsulfonyl)aniline (C${12}$H${17}$NO$_{2}$S): Replaces morpholine sulfonyl with cyclohexylsulfonyl. Synthesized via sodium borohydride reduction (58% yield) .
  • 2-(4-Fluorophenoxy)-5-(morpholine-4-sulfonyl)aniline (C${16}$H${17}$FN${2}$O${4}$S): Morpholine sulfonyl group at the meta position (relative to the amine) with an additional fluorophenoxy substituent. Key Contrast: The electron-withdrawing fluorine and phenoxy group may enhance binding affinity to specific targets .

Heterocyclic and Halogenated Derivatives

  • N-Cyclohexyl-4-(trifluoromethyl)aniline (C${13}$H${16}$F${3}$N):
    • Features a trifluoromethyl group instead of sulfonyl.
    • Synthesized via nickel-catalyzed amination (65% isolated yield) .
    • Key Contrast : The CF$
    3$ group increases electronegativity, improving membrane permeability but reducing solubility.
  • N-Cyclohexyl-4-(triazolothiadiazinyl)aniline (C${21}$H${25}$N$_{5}$S): Replaces morpholine sulfonyl with a triazolothiadiazine heterocycle. Demonstrates CXCR4 agonism for diabetic wound healing (55% synthesis yield) .

Biological Activity

N-cyclohexyl-4-(morpholine-4-sulfonyl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various cancer cell lines and its mechanism of action. This article reviews the biological activity of this compound, focusing on its efficacy, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a morpholine ring, which is known to enhance solubility and bioavailability. The cyclohexyl moiety contributes to the lipophilicity of the compound, influencing its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's efficacy is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Reference
MCF-71.88 ± 0.11
HCT1162.12 ± 0.15
A5490.71
NCIH4608.55 ± 0.35

The compound has shown promising results in inhibiting the proliferation of these cancer cell lines, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. Studies suggest that it may target metabolic pathways associated with cancer cell growth, such as cholesterol biosynthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the morpholine ring and the aniline portion can significantly affect potency and selectivity.

Table 2: SAR Insights for this compound

SubstituentEffect on ActivityReference
Morpholine RingEssential for potency
Cyclohexyl GroupEnhances lipophilicity
Sulfonamide GroupIncreases solubility

This table highlights how different structural modifications can influence the compound's effectiveness.

Case Studies

Several case studies have explored the biological activity of this compound in vitro and in vivo:

  • In Vitro Studies : A study demonstrated that this compound effectively reduced cell viability in MCF-7 and HCT116 cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates, suggesting that this compound could be a viable candidate for further development in cancer therapy .

Q & A

Q. What are the standard synthetic routes for N-cyclohexyl-4-(morpholine-4-sulfonyl)aniline, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Sulfonation of 4-nitroaniline using morpholine-4-sulfonyl chloride under basic conditions (e.g., pyridine) to yield 4-(morpholine-4-sulfonyl)nitrobenzene.
  • Step 2 : Reduction of the nitro group to an amine (e.g., catalytic hydrogenation with Pd/C) to form 4-(morpholine-4-sulfonyl)aniline.
  • Step 3 : N-alkylation with cyclohexyl bromide via Buchwald-Hartwig coupling or Ullmann reaction, requiring palladium catalysts and ligands (e.g., XPhos) .
    Key intermediates include 4-(morpholine-4-sulfonyl)aniline and cyclohexylamine derivatives.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^13C NMR identify cyclohexyl protons (δ 1.2–2.1 ppm) and morpholine-sulfonyl groups (δ 3.1–3.7 ppm).
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 353.2).
  • X-ray Crystallography : Resolves spatial arrangements, such as the sulfonyl group’s tetrahedral geometry and cyclohexyl chair conformation .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

  • Methodological Answer :
  • Solubility : Moderately soluble in DMSO and DMF; poor in aqueous buffers. Solubility increases with sulfonyl group hydration at pH > 7 .
  • Stability : Degrades at >80°C; refrigeration (2–8°C) under inert atmosphere (N2_2) is recommended. Stability studies using HPLC show <5% degradation over 6 months at 4°C .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence bioactivity compared to aryl or alkyl analogs?

  • Methodological Answer : Comparative studies (e.g., ’s SAR table) show:
SubstituentLogPPlasma Protein Binding (%)Bioactivity (IC50_{50}, nM)
Cyclohexyl3.29218.5
Phenyl2.88545.7
The cyclohexyl group enhances lipophilicity (LogP ↑) and target binding via hydrophobic interactions, improving potency 2.5-fold .

Q. What strategies optimize pharmacokinetic properties without compromising target affinity?

  • Methodological Answer :
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl) to the cyclohexyl ring to reduce LogP while retaining binding.
  • Prodrug Design : Mask the sulfonyl group as a boronate ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to enhance solubility .
  • In Silico Modeling : CoMFA or molecular dynamics simulations predict optimal substituent positioning for ADME optimization .

Q. How can contradictions in reported biological activity data (e.g., IC50_{50}50​) across studies be resolved?

  • Methodological Answer : Discrepancies arise from:
  • Assay Conditions : Variability in buffer pH (e.g., Tris vs. PBS) affects sulfonyl group ionization.
  • Impurity Profiles : HPLC-MS quantification of byproducts (e.g., des-cyclohexyl derivatives) is critical. For example, >95% purity is required for reproducible IC50_{50} values .
  • Target Isoforms : Use isoform-specific assays (e.g., kinase X vs. Y) to clarify selectivity .

Q. How to design in vitro assays to evaluate its mechanism of action in cancer or antimicrobial models?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH-coupled) for kinases or reductases. Pre-incubate compounds with ATP/Mg2+^{2+} to assess competitive binding .
  • Cell Viability : MTT assays with IC50_{50} determination in cancer cell lines (e.g., HeLa, MCF-7). Include controls for sulfonyl group-mediated cytotoxicity .
  • Resistance Studies : Serial passage in bacteria (e.g., S. aureus) with sub-MIC concentrations to monitor resistance development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.